molecular formula C19H18N2O3 B11362129 N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide

N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11362129
M. Wt: 322.4 g/mol
InChI Key: CHLCAAMDPYAIJH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of furan, pyridine, and phenoxy groups in its structure suggests it may exhibit unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide typically begins with commercially available starting materials such as furan-2-carbaldehyde, 4-methylphenol, and 2-aminopyridine.

  • Step-by-Step Synthesis

      Step 1: Furan-2-carbaldehyde is reacted with 2-aminopyridine in the presence of a suitable catalyst to form N-(furan-2-ylmethyl)pyridin-2-amine.

      Step 2: The intermediate N-(furan-2-ylmethyl)pyridin-2-amine is then reacted with 2-chloroacetyl chloride to form N-(furan-2-ylmethyl)-2-chloroacetamide.

      Step 3: Finally, N-(furan-2-ylmethyl)-2-chloroacetamide is reacted with 4-methylphenol in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.

  • Reduction: : The compound can be reduced at various sites, including the pyridine ring and the amide group, leading to a variety of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield carboxylic acids, while reduction of the pyridine ring could produce piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds.

Biology

This compound may exhibit biological activity due to its structural features. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer properties. The presence of the furan and pyridine rings suggests it might interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure allows for modifications that could enhance its pharmacological properties.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The furan and pyridine rings could facilitate binding to these targets, while the phenoxy group might influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but with a chlorine substituent on the phenoxy ring.

    N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but with a methoxy substituent on the phenoxy ring.

    N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but with a nitro substituent on the phenoxy ring.

Uniqueness

N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This specific substitution pattern may result in distinct properties compared to its analogs, making it a compound of interest for further research and development.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C19H18N2O3/c1-15-7-9-16(10-8-15)24-14-19(22)21(13-17-5-4-12-23-17)18-6-2-3-11-20-18/h2-12H,13-14H2,1H3

InChI Key

CHLCAAMDPYAIJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3=CC=CC=N3

Origin of Product

United States

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